4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-11-16(17(24)19-7-9-23-10-8-19)13(2)20(12)15-5-3-14(4-6-15)18(21)22/h3-6,11H,7-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFCRYCPNFPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2,5-Dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.43 g/mol. The compound features a pyrrole ring substituted with a morpholine group and a benzoic acid moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the morpholine and benzoic acid moieties via acylation or substitution reactions.
- Characterization using techniques such as NMR and mass spectrometry to confirm the structure.
Antitumor Activity
Research has indicated that derivatives of benzoic acid can exhibit significant antitumor properties. For example, studies have shown that certain benzoic acid derivatives can activate proteolytic systems involved in protein degradation, which is critical in cancer therapy. The compound may similarly enhance these pathways, promoting apoptosis in cancer cells.
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Proteasome Pathway : Enhances the ubiquitin-proteasome system (UPS), leading to increased degradation of oncoproteins.
- Autophagy : Promotes autophagic processes that can help eliminate damaged proteins and organelles.
- Enzyme Inhibition : May inhibit enzymes such as cathepsins B and L, which are involved in tumor progression and metastasis.
Case Studies
In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines. For instance:
- A study highlighted the activation of proteasomal activity by a related benzoic acid derivative, leading to reduced cell viability in Hep-G2 liver cancer cells .
- Another investigation found that specific concentrations (e.g., 10 µg/mL) could enhance proteasome activity without cytotoxic effects on normal cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid exhibit anticancer properties. A study highlighted that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This suggests that the target compound may also possess similar therapeutic potential.
Monoclonal Antibody Production
A related compound was found to enhance monoclonal antibody production in cell cultures. It suppressed cell growth while increasing intracellular adenosine triphosphate (ATP) levels, which are crucial for cellular metabolism during antibody synthesis. This mechanism could be pivotal in optimizing biopharmaceutical production processes using CHO cells .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, modulating pathways involved in metabolic processes. Its structural components can interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.
Glycosylation Control
The ability of similar compounds to suppress galactosylation on monoclonal antibodies indicates that this compound could be used to control glycosylation patterns, which are critical for the efficacy and stability of therapeutic proteins .
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Organic Electronics
Research into organic semiconductors suggests that compounds with similar structures can be used in organic electronic devices due to their electronic properties. The compound may be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis and disrupts cell cycle |
| Monoclonal antibody production | Enhances ATP levels; suppresses cell growth | |
| Biochemical Applications | Enzyme inhibition | Modulates metabolic pathways |
| Glycosylation control | Suppresses galactosylation on therapeutic antibodies | |
| Material Science | Polymer synthesis | Enhances mechanical properties |
| Organic electronics | Potential use in OLEDs and photovoltaic cells |
Case Study 1: Enhanced Monoclonal Antibody Production
In a controlled study involving recombinant CHO cells, the addition of a pyrrole derivative similar to this compound resulted in a significant increase in monoclonal antibody yield—up to 7.8-fold compared to control conditions. The study demonstrated the compound's ability to optimize nutrient uptake and energy metabolism within the cells .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of pyrrole-based compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and disruption of mitochondrial function being elucidated.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Plant-Derived Benzoic Acid Analogues
identifies plumbagic acid (白花丹酸) from Plumbago zeylanica, a benzoic acid derivative with hydroxyl and alkyl substituents. Comparisons include:
- Bioactivity: Plumbagic acid exhibits antimicrobial and anti-inflammatory properties, attributed to its hydroxyl groups. The target compound’s morpholinylcarbonothioyl group may instead target proteases or kinases, common in synthetic drug candidates .
- Synthetic vs. Natural Origin : Plant-derived analogues often prioritize polarity for ecological interactions (e.g., allelopathy), while synthetic variants like the target compound optimize stability and target specificity.
Q & A
What are the common synthetic routes for preparing 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid, and how can reaction conditions be optimized?
Level : Basic
Answer :
Synthesis typically involves cyclocondensation of pyrrole precursors with morpholine-derived thiocarbonyl reagents. For example, ethyl acetoacetate and phenylhydrazine can form pyrrole intermediates, followed by coupling with 4-morpholinylcarbonothioyl groups via nucleophilic substitution or thiocarbonylation. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclocondensation to minimize side reactions.
- Catalytic agents : Using DMF-DMA (dimethylformamide dimethyl acetal) to enhance reactivity in forming pyrrole rings .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the benzoic acid derivative.
Reference synthetic protocols for structurally similar compounds highlight the importance of protecting groups (e.g., methyl esters) to prevent carboxylate interference during coupling .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level : Basic
Answer :
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm pyrrole ring substitution patterns and morpholine-thiocarbonyl connectivity. For example, aromatic protons in the benzoic acid moiety resonate at δ 7.5–8.0 ppm, while methyl groups on the pyrrole appear as singlets near δ 2.1–2.5 ppm .
- X-ray crystallography : Resolves spatial arrangement of the thiocarbonyl group and confirms non-covalent interactions (e.g., hydrogen bonding between carboxylate and morpholine groups) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns of the thiocarbonyl moiety .
How can density functional theory (DFT) computations aid in understanding the electronic properties of this compound?
Level : Advanced
Answer :
DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) predict:
- Electron distribution : High electron density at the thiocarbonyl sulfur, suggesting nucleophilic reactivity.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate stability, with HOMO localized on the pyrrole-morpholine system and LUMO on the benzoic acid group.
- Nonlinear optical (NLO) properties : Polarizable thiocarbonyl groups may enhance NLO responses, relevant for materials science applications .
Comparisons with experimental UV-Vis spectra (e.g., λmax at 280–320 nm) validate computational models .
How should researchers resolve contradictions in biological activity data across studies (e.g., varying MIC values against bacterial strains)?
Level : Advanced
Answer :
Discrepancies may arise from:
- Strain-specific resistance : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin) .
- Solubility limitations : Use DMSO/water mixtures (<1% DMSO) to ensure compound dissolution without cytotoxicity .
- Assay variability : Replicate MIC determinations using broth microdilution (CLSI guidelines) and check for biofilm interference in static vs. dynamic models .
What methodologies are recommended for evaluating the antimicrobial activity of derivatives of this compound?
Level : Intermediate
Answer :
- Disk diffusion assays : Preliminary screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays (FIC index ≤0.5 indicates synergy) .
How can structural modifications enhance the bioactivity or selectivity of this compound?
Level : Advanced
Answer :
- Fluorophenyl substitutions : Introducing 3,4-difluorophenyl groups at the pyrrole 3-position improves lipophilicity and membrane penetration, as seen in MIC reductions from 128 µg/mL to 16 µg/mL against P. aeruginosa .
- Carboxylate bioisosteres : Replacing the benzoic acid with tetrazole or sulfonamide groups enhances metabolic stability while retaining target binding .
What analytical challenges arise in detecting trace impurities or metabolites of this compound?
Level : Advanced
Answer :
- Low-abundance metabolites : Use UPLC-QTOF-MS with collision-induced dissociation (CID) to identify hydroxylated or glucuronidated derivatives.
- Matrix interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
- Quantification limits : Optimize HPLC conditions (e.g., Purospher® STAR columns, 0.1% formic acid in mobile phase) to achieve LODs <10 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
